molecular formula C4H6N2O2 B013703 (5R)-5-methylimidazolidine-2,4-dione CAS No. 55147-68-7

(5R)-5-methylimidazolidine-2,4-dione

Cat. No. B013703
CAS RN: 55147-68-7
M. Wt: 114.1 g/mol
InChI Key: VMAQYKGITHDWKL-UWTATZPHSA-N
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Description

“(5R)-5-methylimidazolidine-2,4-dione” is a chemical compound with the formula C4H6N2O2 . It is an imidazolidine-2,4-dione, which is a class of compounds that contain a five-membered ring with two carbonyl groups at positions 2 and 4, and a nitrogen atom at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of “(5R)-5-methylimidazolidine-2,4-dione” consists of a five-membered ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .


Chemical Reactions Analysis

While specific chemical reactions involving “(5R)-5-methylimidazolidine-2,4-dione” are not available, it’s worth noting that imidazolidine-2,4-dione derivatives have been used in various chemical reactions .

Scientific Research Applications

  • Antidepressant and Anxiolytic Activity : Derivatives of 5arylimidazolidine2,4dione with dual 5HT1A receptor and serotonin transporter affinity have shown potential for antidepressant and anxiolytic activity without affecting spontaneous locomotor activity (Czopek et al., 2013).

  • Antibacterial and Antifungal Properties : Synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives exhibit promising antibacterial and antifungal properties. Compounds with pyridine or piperazine moieties show excellent antibacterial activity (Mohanty et al., 2015).

  • Anti-cancer Potential : Novel imidazolidine derivatives have been identified as effective anti-cancer drugs with DNA binding affinity comparable or greater than currently used drugs (Shah et al., 2013).

  • Asymmetric Catalysis : Diarylthiazolidin-2,4-diones are useful as nucleophiles in asymmetric catalysis, leading to biologically important compounds with potential anticancer properties (Jiao et al., 2016).

  • Serotonin 5-HT7 Receptor Antagonism : 5-methyl-5-naphthylhydantoin derivatives demonstrate high activity as 5-HT7R antagonists with significant selectivity over 5-HT1AR and D2R, maintaining dual 5-HT7R/5-HT1AR action (Kucwaj-Brysz et al., 2018).

  • Synthesis of Imidazole Alkaloids : A two-step synthesis process provides analogues of imidazole alkaloids naamidine A and G with a 1,3,5-triazine core, offering a promising strategy for the synthesis of imidazole alkaloids (Witchard & Watson, 2010).

  • Antimicrobial Activity : Substituted imidazolidinediones and thioxoimidazolidinones, synthesized from aromatic aldehydes and 3-substituted imidazolidinediones, show promising antimicrobial activity (Albuquerque et al., 1999).

  • Aldose Reductase Inhibitory Activity : A specific compound, referred to as compound 22, has potential as an antidepressant and anxiolytic agent, showing more pronounced effects than imipramine without affecting locomotor activity (Czopek et al., 2010).

  • Corrosion Inhibition : Thiazolidinedione derivatives effectively inhibit mild steel corrosion in hydrochloric acid solution, with inhibition efficiency increasing with concentration and temperature (Yadav et al., 2015).

  • Biocatalytic Reduction : A novel biocatalytic reduction method using whole red yeast cells offers potential for treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).

properties

IUPAC Name

(5R)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQYKGITHDWKL-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364603
Record name Methylhydantoin-5-(D)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-methylimidazolidine-2,4-dione

CAS RN

55147-68-7
Record name Methylhydantoin-5-(D)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MS Muthuraman, S Sinsinwar… - … Sciences and Research, 2017 - search.proquest.com
According to World Cancer Report 2014, cancer is among the leading causes of mortality worldwide, with 14 million new cases and 8.2 million cancer related death and it is expected to …
F Budiyanto, MA Ghandourah, NO Bawakid, HS Alorfi… - Algal Research, 2022 - Elsevier
The unexploited red algae Acanthophora is intriguing since some species of which are invasive and pose a threat to their new ecosystem. The algae express potent effects due to …
关灼斌 - 2020 - 暨南大学
Number of citations: 0
金子英樹, カネコヒデキ - 2018 - ir.library.osaka-u.ac.jp
論文内容の要旨ベンザインは平面 6 員環内に 2 つの二重結合と 1 つの三重結合を有する, 求電子 的な高反応性中間体である. 多くの生物活性物質に含まれるベンゾ縮合複素環を構築するため, 古く…
Number of citations: 4 ir.library.osaka-u.ac.jp

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